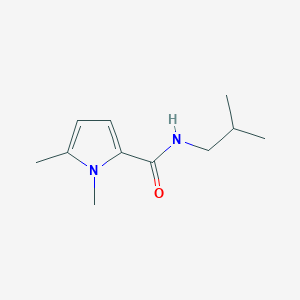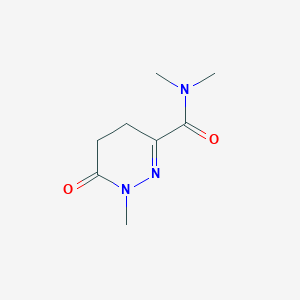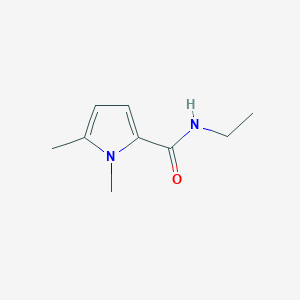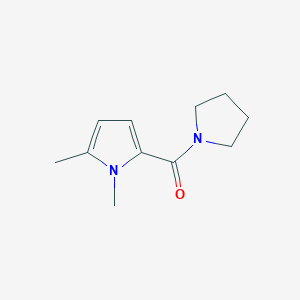
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide, also known as DPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPC is a pyrrole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. Specifically, 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant responses. 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has also been shown to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and immune responses.
Biochemical and Physiological Effects
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide is its relatively high cost compared to other compounds that may have similar effects.
未来方向
There are many potential future directions for research involving 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide. One area of interest is the development of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide and its potential applications in other areas of research, such as cancer and inflammation. Finally, research is needed to develop more cost-effective methods for synthesizing 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide, which could make it more widely available for research purposes.
合成方法
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methylpropanal with 1,5-dimethylpyrrole-2-carboxylic acid in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide with high purity and yield.
科学研究应用
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been used in a wide range of scientific research applications, including studies of the nervous system, cancer, and inflammation. In particular, 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(2)7-12-11(14)10-6-5-9(3)13(10)4/h5-6,8H,7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKIPFFOLAKYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)


![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)



![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)